Absence of Publicly Disclosed Potency Data for BRD4 or Other BET Bromodomains
No peer-reviewed publication, patent, or authoritative database currently reports quantitative IC50, Kd, or Ki values for 4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide against BRD4 (BD1 or BD2) or any other BET family bromodomain. This is in contrast to numerous structurally related tetrahydroquinoline-benzamide analogs exemplified in US20160256448A1, which display BRD4 IC50 values ranging from low nanomolar to micromolar depending on the benzamide substituent pattern [1]. The absence of data means no direct head-to-head or cross-study comparison can be performed at this time.
| Evidence Dimension | BRD4 biochemical potency (IC50 / Kd) |
|---|---|
| Target Compound Data | No data available in public domain |
| Comparator Or Baseline | Structurally related tetrahydroquinoline-benzamides in US20160256448A1 exhibit BRD4 IC50 values between approximately 10 nM and 5,000 nM depending on substitution pattern |
| Quantified Difference | Cannot be calculated |
| Conditions | Not applicable |
Why This Matters
The absence of public potency data makes it impossible to project whether this compound offers improved, equivalent, or inferior target engagement compared to disclosed analogs, placing the onus on the purchasing researcher to conduct complete de novo characterization.
- [1] Martin, M. W.; Bair, K. W.; Herbertz, T.; Kauffman, G. S.; Kayser-Bricker, K. J.; Luke, G. P.; Millan, D. S.; Schiller, S. E. R.; Talbot, A. C. Tetrahydroquinoline Compositions as BET Bromodomain Inhibitors. U.S. Patent Application US20160256448A1, September 8, 2016. View Source
